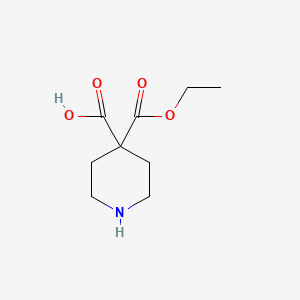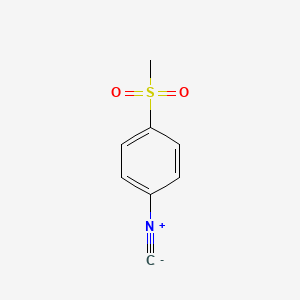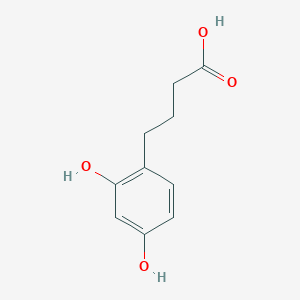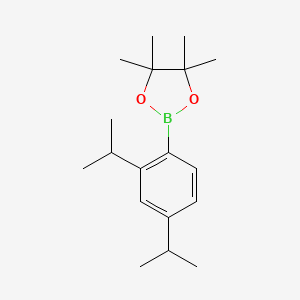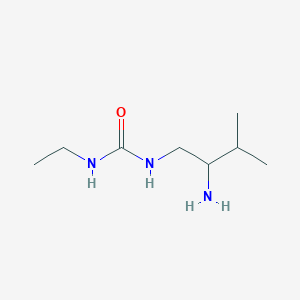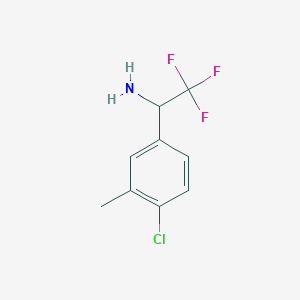amino}propanoic acid](/img/structure/B13539787.png)
3-{[(Benzyloxy)carbonyl](ethyl)amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{(Benzyloxy)carbonylamino}propanoic acid is an organic compound with the molecular formula C14H17NO6. It is characterized by the presence of a benzyloxycarbonyl group attached to an ethylamino propanoic acid backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Benzyloxy)carbonylamino}propanoic acid typically involves the protection of amino acids with benzyloxycarbonyl (Cbz) groups. One common method is the reaction of (2R)-2-(amino)propanoic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide . The reaction is carried out at low temperatures to prevent side reactions and to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure consistent quality and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-{(Benzyloxy)carbonylamino}propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding the free amino acid.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for deprotection.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the benzyloxycarbonyl group.
Major Products Formed
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Free amino acids.
Substitution: Amino acids with different protecting groups.
Wissenschaftliche Forschungsanwendungen
3-{(Benzyloxy)carbonylamino}propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 3-{(Benzyloxy)carbonylamino}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group, allowing the compound to participate in various biochemical pathways without premature reactions. Upon deprotection, the free amino acid can interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-{[(Benzyloxy)carbonyl]amino}propanoic acid: Similar structure but lacks the ethyl group.
N-Cbz-D-Alanine: Another benzyloxycarbonyl-protected amino acid.
tert-Butyloxycarbonyl-protected amino acids: Similar protecting group but different structure.
Uniqueness
3-{(Benzyloxy)carbonylamino}propanoic acid is unique due to the presence of both the benzyloxycarbonyl group and the ethylamino propanoic acid backbone. This combination provides distinct reactivity and applications compared to other protected amino acids.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-[ethyl(phenylmethoxycarbonyl)amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-2-14(9-8-12(15)16)13(17)18-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
HUNCHCFZSHIKOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CCC(=O)O)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Benzo[d]thiazol-2-yl)propanoic acid](/img/structure/B13539714.png)


![Tert-butyl 3-[1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13539743.png)
